molecular formula C14H17N3O B7541618 N-(3,5-dimethyl-1H-pyrazol-4-yl)-3,4-dimethylbenzamide

N-(3,5-dimethyl-1H-pyrazol-4-yl)-3,4-dimethylbenzamide

Cat. No. B7541618
M. Wt: 243.30 g/mol
InChI Key: OVSVIDAXIDTYLW-UHFFFAOYSA-N
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Description

N-(3,5-dimethyl-1H-pyrazol-4-yl)-3,4-dimethylbenzamide, also known as DMPB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMPB belongs to the class of pyrazole derivatives and has been found to exhibit various biological activities.

Mechanism of Action

The mechanism of action of N-(3,5-dimethyl-1H-pyrazol-4-yl)-3,4-dimethylbenzamide is still not fully understood. However, studies have shown that this compound acts by inhibiting the activity of certain enzymes and signaling pathways involved in various biological processes. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been found to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been found to inhibit the production of reactive oxygen species (ROS), which are known to cause oxidative damage to cells. Additionally, this compound has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs, making it a potential candidate for drug-drug interaction studies.

Advantages and Limitations for Lab Experiments

N-(3,5-dimethyl-1H-pyrazol-4-yl)-3,4-dimethylbenzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for scientific research. This compound has also been found to exhibit potent biological activities at low concentrations, making it a suitable compound for in vitro and in vivo studies. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of N-(3,5-dimethyl-1H-pyrazol-4-yl)-3,4-dimethylbenzamide. One of the most significant areas of research is the development of this compound-based drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in other fields of scientific research. Finally, the development of new synthesis methods for this compound and its derivatives may lead to the discovery of new compounds with even more potent biological activities.

Synthesis Methods

The synthesis of N-(3,5-dimethyl-1H-pyrazol-4-yl)-3,4-dimethylbenzamide involves the reaction of 3,4-dimethylbenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This hydrazide is then reacted with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid to form this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it a suitable compound for scientific research.

Scientific Research Applications

N-(3,5-dimethyl-1H-pyrazol-4-yl)-3,4-dimethylbenzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the area of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. This compound has also been found to exhibit anti-inflammatory, anti-oxidant, and anti-bacterial activities, making it a promising compound for the development of new drugs.

properties

IUPAC Name

N-(3,5-dimethyl-1H-pyrazol-4-yl)-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-8-5-6-12(7-9(8)2)14(18)15-13-10(3)16-17-11(13)4/h5-7H,1-4H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSVIDAXIDTYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(NN=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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